3-Amino-3-(pyrazin-2-yl)butanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-amino-3-pyrazin-2-ylbutanoic acid |
InChI |
InChI=1S/C8H11N3O2/c1-8(9,4-7(12)13)6-5-10-2-3-11-6/h2-3,5H,4,9H2,1H3,(H,12,13) |
InChI Key |
CVTVIXIHMMFSTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)(C1=NC=CN=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Amino 3 Pyrazin 2 Yl Butanoic Acid and Its Analogues
General Approaches for β-Amino Acid Synthesis
The asymmetric synthesis of β-amino acids can be achieved through several robust and widely adopted methodologies, including catalytic hydrogenation, conjugate additions, utilization of natural chiral precursors, and enzymatic transformations. psu.edu
Asymmetric Hydrogenation of Prochiral Precursors
Asymmetric hydrogenation is a powerful technique for establishing stereocenters in chiral molecules. In the context of β-amino acid synthesis, this method typically involves the hydrogenation of prochiral enamines or β-(acylamino)acrylates using chiral transition metal catalysts. psu.eduhilarispublisher.com Ruthenium (Ru) and Rhodium (Rh) complexes featuring chiral phosphine (B1218219) ligands are commonly employed to achieve high levels of enantioselectivity. hilarispublisher.comresearchgate.net
A key advantage of this method is its efficiency and the high enantiomeric excesses (ee) that can be achieved. For instance, the hydrogenation of (E)- and (Z)-β-(acylamino)acrylates using Ru- and Rh-based catalysts with various chiral ligands has become a standard procedure for accessing optically active β-amino acid derivatives. psu.eduresearchgate.net
Table 1: Examples of Catalysts in Asymmetric Hydrogenation for β-Amino Acid Synthesis
| Catalyst/Ligand System | Substrate Type | Typical Enantioselectivity (ee) | Reference |
|---|---|---|---|
| Ru(O₂CCH₃)₂-(R)-BINAP | N-acyl-β-(amino)acrylates | >90% | psu.edu |
| Rh-TangPhos | β-acetamido dehydroamino acid derivatives | >96% | researchgate.net |
| Rh-MalPhos | (E)-enamines | 99% | psu.edu |
Enantioselective Conjugate Addition Reactions
Enantioselective conjugate addition, particularly the aza-Michael reaction, represents another cornerstone for the synthesis of chiral β-amino acids. nih.govpsu.edu This approach involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, such as an ester or carboxylic acid. nih.gov The reaction can be catalyzed by various systems, including Lewis acids, Brønsted acids, and organocatalysts, to control the stereochemical outcome. nih.gov
Recent advancements have focused on copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds, which provides direct access to enantioenriched β-amino acid derivatives from readily available starting materials. nih.gov This method is valued for its versatility and the ability to introduce primary amine functionalities directly. nih.gov
Another variant involves the conjugate addition of organometallic reagents to activated substrates. For example, organomagnesium amides can add enantioselectively to enamidomalonates, providing a pathway to β-amino acid derivatives after a subsequent decarboxylation step. acs.org
Chiral Pool Synthesis Utilizing Natural Chiral Precursors
Chiral pool synthesis leverages the abundance of naturally occurring enantiopure compounds, such as α-amino acids and sugars, as starting materials. wikipedia.orgnih.gov This strategy is highly effective as it incorporates a pre-existing stereocenter, which can be preserved or modified throughout the synthetic sequence. wikipedia.org
A common approach for synthesizing β-amino acids from the chiral pool involves the homologation of α-amino acids. For example, an N-protected α-amino acid can be converted to its corresponding β-amino acid derivative through a sequence involving reduction of the carboxylic acid to an alcohol, conversion to a leaving group (like an iodide), and subsequent chain extension via a cyanide displacement, followed by hydrolysis. researchgate.net The use of chiral auxiliaries, such as pseudoephedrine, derived from the chiral pool can also guide stereoselective alkylations to produce α-substituted β-amino acids. acs.org
Enzymatic Routes for Chiral β-Amino Acid Derivatives
Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of chiral β-amino acids. rsc.orgresearchgate.net Enzymes can catalyze reactions with exceptional stereo-, regio-, and chemoselectivity under mild conditions. researchgate.netrsc.org
Several classes of enzymes are particularly useful in this context:
Ammonia (B1221849) Lyases : These enzymes can catalyze the addition of ammonia to the double bond of α,β-unsaturated carboxylic acids. Engineered aspartate ammonia lyases have been successfully used for the hydroamination of substrates like crotonic acid to produce (R)-β-aminobutanoic acid with excellent conversion and enantioselectivity. rsc.org
Transaminases (TAs) : These pyridoxal-5′-phosphate (PLP)-dependent enzymes transfer an amino group from an amino donor to a ketone acceptor. They are widely used for the asymmetric synthesis of amines and amino acids from prochiral ketones. rsc.org
Nitrilases and Nitrile Hydratases : These enzymes can be used for the enantioselective hydrolysis of β-aminonitriles, which are readily synthesized precursors. This route provides access to single-enantiomer β-amino acids and amides. researchgate.net
Table 2: Enzymatic Methods for β-Amino Acid Synthesis
| Enzyme Class | Reaction Type | Substrate Example | Product Example | Reference |
|---|---|---|---|---|
| Aspartate Ammonia Lyase | Hydroamination | Crotonic Acid | (R)-β-Aminobutanoic Acid | rsc.org |
| Transaminase | Asymmetric Amination | β-Keto esters | Chiral β-Amino Acids | rsc.org |
Specific Synthetic Strategies for Pyrazine-Containing β-Amino Acid Structures
While general methods provide the foundation for β-amino acid synthesis, constructing a specific target like 3-Amino-3-(pyrazin-2-yl)butanoic acid requires strategies that can incorporate the pyrazine (B50134) heterocycle.
Chemical Reactions Involving Pyrazine Derivatives and Amino Acids
The synthesis of pyrazine-containing amino acids can be approached by either constructing the pyrazine ring from amino acid-derived precursors or by functionalizing a pre-existing pyrazine ring.
A notable biomimetic strategy involves the dimerization of α-amino aldehydes, which can be readily generated from common α-amino acids. nih.govrsc.org In this approach, two molecules of an α-amino aldehyde undergo spontaneous dimerization to form a dihydropyrazine (B8608421) intermediate, which then oxidizes in the presence of air to yield the stable 2,5-disubstituted pyrazine ring. rsc.orgresearchgate.net This method provides a direct and concise route to pyrazine structures derived from readily available chiral building blocks. rsc.org
Alternatively, functionalization of a pre-existing pyrazine core is a viable strategy. Reactions such as aminodehalogenation, where a halogenated pyrazine undergoes nucleophilic substitution with an amine, can be used to introduce amino functionalities. mdpi.com For the specific synthesis of a β-amino acid structure, one could envision a multi-step sequence starting from a pyrazine-containing ketone. This ketone could be converted to a prochiral enamine or β-keto ester, which could then undergo asymmetric hydrogenation or reductive amination, respectively, drawing upon the general methodologies described in section 2.1.
Homochiral β-(Pyrazine)amino Acid Synthesis via Equilibration–Dehydration Sequences
The synthesis of homochiral β-(pyrazine)amino acids can be achieved through an equilibration–dehydration sequence. This method is particularly useful for establishing the desired stereochemistry at the β-carbon. The process typically involves the reaction of a pyrazine-containing aldehyde with an amino acid derivative. This reaction leads to the formation of β-(pyrazine)amino acids. researchgate.net The equilibration–dehydration sequence is a key step in controlling the stereochemical outcome, resulting in the desired homochiral product. A variety of homochiral-reduced heterocyclic amino acids with two chiral centers have been successfully prepared using this methodology. researchgate.net
This synthetic approach is valuable for producing analogues of glutamate (B1630785) antagonists, where the pyrazine ring serves as a bioisostere for other heterocyclic systems. researchgate.net The versatility of this method allows for the preparation of a range of β-(pyrazine)amino acids with different substitution patterns, which is crucial for structure-activity relationship studies.
Design and Synthesis of Substituted Pyrazine-2-carboxamides
A prevalent method for the synthesis of analogues of this compound involves the preparation of substituted pyrazine-2-carboxamides. This is typically achieved through the condensation of a substituted pyrazine-2-carboxylic acid chloride with a variety of ring-substituted anilines or other amines. mdpi.comnih.govmdpi.com
The general synthetic procedure commences with the conversion of a substituted pyrazine-2-carboxylic acid to its corresponding acid chloride. This is often accomplished by refluxing the carboxylic acid with thionyl chloride in an appropriate solvent, such as dry toluene (B28343). mdpi.com After the reaction is complete, the excess thionyl chloride is removed, often by repeated evaporation with dry toluene under vacuum. mdpi.com
The resulting crude acyl chloride is then dissolved in a dry solvent like acetone (B3395972) and added dropwise to a stirred solution of the desired substituted amine in a basic solvent, such as dry pyridine (B92270), at room temperature. mdpi.com The reaction mixture is typically stirred for a short period after the addition is complete, then poured into cold water to precipitate the crude amide. The final product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol. mdpi.com
This methodology has been successfully employed to synthesize a wide array of substituted pyrazine-2-carboxamides with varying substituents on both the pyrazine ring and the amide nitrogen. These compounds have been evaluated for a range of biological activities. nih.govmdpi.com
Table 1: Examples of Synthesized Substituted Pyrazine-2-carboxamides
| Starting Pyrazine-2-carboxylic Acid | Amine | Resulting Carboxamide | Yield (%) |
| 6-Chloropyrazine-2-carboxylic acid | 4-Chloro-3-methylaniline | 6-Chloro-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | 47 |
| 5-tert-Butylpyrazine-2-carboxylic acid | 4-Chloro-3-methylaniline | 5-tert-Butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | Not Specified |
| 6-Chloropyrazine-2-carboxylic acid | 3-Iodo-4-methylaniline | 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Not Specified |
Data sourced from Dolezal et al. (2007). mdpi.com
Construction of Fused Pyrazine Systems as Building Blocks
The construction of fused pyrazine systems represents an advanced synthetic strategy for creating complex molecular architectures that can serve as building blocks for novel materials and compounds. These fused systems often exhibit unique electronic and structural properties.
One approach involves the synthesis of pyrazine-fused isoindigo (PzIIG), which has been designed as a novel electron acceptor for the construction of donor-acceptor (D-A) conjugated polymers. rsc.org These polymers have shown potential applications in polymer solar cells, demonstrating high open-circuit voltage. rsc.org
Another strategy focuses on the synthesis of fully fused tetrapyrazinoporphyrazine polymers. These materials form three-dimensional structures, influenced by the steric repulsion of bulky substituents. rsc.org The resulting insoluble polymers have demonstrated porosity and near-infrared absorption, indicating their potential for applications such as gas adsorption. rsc.org The synthesis and characterization of these fused aromatic networks composed of zinc tetrapyrazinoporphyrazines have been reported in detail. rsc.org
The development of pyrazine-based building blocks is also crucial for creating oligoamide α-helix peptidomimetics. A modular approach using palladium-catalyzed carbonylation chemistry has been developed to couple pyrazine-based monomers, enabling the use of substrates with low nucleophilicity. researchgate.net
These synthetic methodologies for constructing fused pyrazine systems provide access to a diverse range of complex molecules with tailored properties, which can be further elaborated to produce analogues of this compound with extended fused ring systems.
Stereochemical Control in the Synthesis of 3 Amino 3 Pyrazin 2 Yl Butanoic Acid Derivatives
Enantioselective Catalysis for the Formation of Chiral β-Amino Acids
Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules, including β-amino acids. This approach utilizes a chiral catalyst to create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. While specific catalytic systems for 3-Amino-3-(pyrazin-2-yl)butanoic acid are not extensively documented, principles from the synthesis of other chiral β-amino acids can be applied.
Chiral aldehyde catalysis, for instance, has demonstrated effectiveness in the asymmetric synthesis of N-unprotected amino acid esters. nih.gov Catalysts derived from chiral BINOL aldehydes, in particular, are adept at controlling the facial selectivity of enolate intermediates. nih.gov Another promising avenue is the use of cinchona alkaloid-derived catalysts, which have been successfully employed in the asymmetric synthesis of γ-amino ketones through umpolung reactions of imines, a strategy that could be adapted for β-amino acid synthesis. nih.gov
The development of novel catalytic systems is an active area of research. For example, a dual catalytic strategy has been reported for the convergent enantioselective synthesis of vicinal amino alcohols, which are valuable precursors to amino acids. researchgate.net Furthermore, peptide-peptoid hybrid catalysts have shown high stereocontrol in asymmetric Michael additions, a key reaction in the formation of carbon-carbon bonds in amino acid synthesis. mdpi.com
Table 1: Examples of Chiral Catalysts in Asymmetric Synthesis
| Catalyst Type | Example Reaction | Potential Application for Target Molecule |
| Chiral BINOL Aldehyde | Asymmetric Mannich reaction of amino acids | Control of stereocenter at the β-position |
| Cinchona Alkaloid | Asymmetric umpolung reaction of imines | Synthesis of chiral γ-amino ketone precursors |
| Peptide-Peptoid Hybrid | Asymmetric Michael addition | Formation of the carbon skeleton with high enantioselectivity |
Diastereoselective Transformations in Pyrazine (B50134) β-Amino Acid Synthesis
When a molecule contains multiple stereocenters, controlling the relative configuration between them is achieved through diastereoselective reactions. In the context of this compound derivatives, which can have stereocenters at both the α and β positions, diastereoselectivity is crucial.
One common strategy involves the stereoselective alkylation of a chiral enolate. nih.gov The inherent chirality of the starting material or the use of a chiral auxiliary can direct the approach of an incoming electrophile, leading to the preferential formation of one diastereomer. For instance, the alkylation of isoserine derivatives has been shown to proceed with exceptional diastereoselectivity. nih.gov
Another approach is the use of substrate-controlled reactions where the existing stereocenter in the pyrazine-containing starting material dictates the stereochemical outcome of a subsequent reaction. The synthesis of complex molecules like pyrrolodiketopiperazines has been achieved with excellent diastereomeric ratios through organocatalyzed Michael additions to nitroolefins. acs.org
The choice of reagents and reaction conditions can also influence diastereoselectivity. For example, in the synthesis of α-disubstituted β-homoprolines, the use of different allylation protocols with the same chiral auxiliary can lead to a switch in the absolute configuration of the newly formed stereocenter. acs.org
Utilization of Chiral Auxiliaries and Ligands in Asymmetric Induction
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed. This is a well-established and reliable method for asymmetric synthesis.
Commonly used chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine. researchgate.netnih.gov For the synthesis of this compound, a chiral auxiliary could be attached to the carboxylic acid moiety. The subsequent introduction of the amino group or the alkylation at the α-position would then be directed by the steric and electronic properties of the auxiliary, leading to a high degree of stereocontrol. Pseudoephenamine has also emerged as a versatile chiral auxiliary, showing remarkable stereocontrol in alkylation reactions, especially in the formation of quaternary carbon centers. nih.gov
Chiral ligands, on the other hand, are used in conjunction with a metal catalyst to form a chiral complex that mediates an enantioselective transformation. nih.gov A wide variety of chiral ligands have been developed, including those based on bis(imidazolinyl)- and bis(oxazolinyl)thiophenes, which have been effective in copper-catalyzed Friedel–Crafts asymmetric alkylation. nih.gov Amino acids and peptides themselves can also serve as chiral ligands for transition metal catalysis, offering a readily available and diverse source of chirality. mdpi.com For the synthesis of pyrazine-containing β-amino acids, a chiral ligand could be employed in a metal-catalyzed reaction to introduce the pyrazinyl group or to form the amino acid backbone with high enantioselectivity. nih.gov
Table 2: Common Chiral Auxiliaries and Ligands
| Type | Example | Typical Application |
| Chiral Auxiliary | Evans' Oxazolidinone | Asymmetric alkylation, aldol (B89426) reactions |
| Chiral Auxiliary | Pseudoephedrine | Asymmetric alkylation |
| Chiral Ligand | Bis(oxazolinyl)thiophenes | Metal-catalyzed asymmetric alkylation |
| Chiral Ligand | Amino Acid/Peptide-based | Metal-catalyzed conjugate additions, cross-coupling |
Strategies for Enantiomeric Enrichment and Chiral Purity
Even with highly stereoselective methods, the product of an asymmetric synthesis is often a mixture of enantiomers, albeit with one in significant excess. Therefore, methods for enantiomeric enrichment are often necessary to achieve high chiral purity.
One common technique is chiral chromatography, which utilizes a chiral stationary phase (CSP) to separate enantiomers. Different types of CSPs, including those based on crown ethers, cyclofructans, and cyclodextrins, have been developed for the separation of D/L-amino acid enantiomers. mdpi.com
Kinetic resolution is another powerful strategy for enantiomeric enrichment. In this process, a chiral catalyst or reagent reacts at different rates with the two enantiomers of a racemic mixture, leading to the enrichment of the less reactive enantiomer. For example, the kinetic resolution of racemic N-carbalkoxy-3-substituted isoxazolidin-5-ones, which are precursors to β-amino acids, has been achieved through catalytic alcoholysis. wustl.edu
Derivatization with a chiral reagent can also be used to separate enantiomers. The resulting diastereomers can often be separated by standard chromatographic techniques. For instance, derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) has been used to resolve proteinogenic amino acids. biorxiv.org
Finally, crystallization techniques can sometimes be employed for enantiomeric enrichment. Preferential crystallization involves the crystallization of one enantiomer from a supersaturated racemic solution, leaving the other enantiomer enriched in the mother liquor.
Chemical Modifications and Derivatization of 3 Amino 3 Pyrazin 2 Yl Butanoic Acid
Functionalization of the Pyrazine (B50134) Moiety for Enhanced Properties
The pyrazine ring of 3-Amino-3-(pyrazin-2-yl)butanoic acid is a key target for chemical modification to modulate its electronic properties and biological activity. imist.manih.gov The bioactivity of pyrazine compounds is intrinsically linked to their molecular structure, and thus, various modifications can be employed to achieve optimal properties. imist.ma Pyrazine derivatives containing amine and amide groups, in particular, show potential for development as medicinal compounds. imist.ma
Several chemical transformations can be applied to the pyrazine ring, including nitration, acetylation, esterification, bromination, and amidation. imist.ma The introduction of functional groups such as bromo, methyl, methoxy, nitro, amino, and methylamino has been shown to impart antimigration and antiproliferative activities in other pyrazine-containing compounds. imist.ma These substitutions can influence the molecule's interaction with biological targets and alter its pharmacokinetic profile. The synthesis of such derivatives often involves multi-step processes, starting from commercially available pyrazine-based materials. imist.ma
For instance, cinnamic acid–pyrazine derivatives have been synthesized to enhance the bioactivity of cinnamic acid in neurovascular protection. nih.gov Similarly, chalcone–pyrazine derivatives have been developed and evaluated for their anticancer activities. nih.gov These examples highlight the versatility of the pyrazine scaffold in generating diverse and biologically active molecules. The functionalization of the pyrazine moiety in this compound could therefore be a promising strategy for developing new therapeutic agents.
Table 1: Potential Functionalizations of the Pyrazine Moiety and Their Effects
| Functional Group | Potential Effect | Reference |
| Nitro (-NO2) | Enhanced antimigration and antiproliferative activities | imist.ma |
| Bromo (-Br) | Enhanced antimigration and antiproliferative activities | imist.ma |
| Methyl (-CH3) | Enhanced antimigration and antiproliferative activities | imist.ma |
| Methoxy (-OCH3) | Enhanced antimigration and antiproliferative activities | imist.ma |
| Amino (-NH2) | Potential for further derivatization, enhanced bioactivity | imist.ma |
| Amide (-CONH2) | Potential for further derivatization, enhanced bioactivity | imist.ma |
Derivatization at the Amino and Carboxyl Groups of the Butanoic Acid Backbone
The amino and carboxyl groups of the butanoic acid backbone in this compound offer versatile handles for derivatization. These functional groups can undergo a wide range of chemical reactions to modify the compound's properties. libretexts.orgbritannica.com
The carboxyl group can be converted into esters, amides, acyl hydrazides, or hydroxamic acids. thermofisher.com Esterification is a common modification, often achieved by reacting the carboxylic acid with an alcohol under acidic conditions. mdpi.comsgsac.edu.in Amidation, the formation of an amide bond, is another key reaction, frequently employed to couple the carboxylic acid with amines using coupling agents like carbodiimides. thermofisher.comnih.gov These modifications can alter the solubility, stability, and bioavailability of the parent compound.
The amino group can be acylated with acid chlorides or anhydrides under basic conditions. libretexts.org It can also react with aldehydes to form Schiff bases, which are intermediates in various enzymatic reactions. sgsac.edu.inlibretexts.org Protecting the amino group, for example, through the formation of a carbamate, is a common strategy in multi-step syntheses to prevent unwanted side reactions. nih.gov
The dual functionality of the amino and carboxyl groups allows this compound to exist as a zwitterion at a specific pH, known as the isoelectric point. libretexts.org This property influences its solubility and behavior in different environments.
Table 2: Common Derivatizations of Amino and Carboxyl Groups
| Functional Group | Reaction Type | Resulting Derivative | Reference |
| Carboxyl (-COOH) | Esterification | Ester (-COOR) | mdpi.comsgsac.edu.in |
| Carboxyl (-COOH) | Amidation | Amide (-CONR2) | thermofisher.comnih.gov |
| Amino (-NH2) | Acylation | Amide (-NHCOR) | libretexts.org |
| Amino (-NH2) | Reaction with Aldehyde | Schiff Base (-N=CHR) | sgsac.edu.inlibretexts.org |
Conjugation with Peptides and Other Biologically Active Scaffolds
Conjugating this compound with peptides and other biologically active molecules is a powerful strategy to create hybrid compounds with enhanced therapeutic potential. mdpi.comnih.gov This approach, often termed molecular hybridization, can improve the pharmacological properties of the parent molecules, such as potency, selectivity, and metabolic stability. nih.gov
The conjugation of small bioactive molecules to amino acids or peptides is a promising method for developing new drug leads. mdpi.com The resulting conjugates can exhibit improved transport across cell membranes and may have novel mechanisms of action. nih.gov The amino or carboxyl group of this compound can be used to form a covalent bond with a peptide, typically through an amide linkage. researchgate.netspringernature.com
For instance, peptide conjugates of various heterocyclic compounds have been synthesized and shown to possess enhanced antimicrobial or anticancer activities. mdpi.com The choice of the peptide sequence is crucial, as it can influence the targeting and biological activity of the conjugate. mdpi.com Unnatural amino acids, like this compound, can be incorporated into peptidomimetics to increase their resistance to enzymatic degradation and improve their oral bioavailability. nih.gov
Table 3: Examples of Biologically Active Scaffolds for Conjugation
| Scaffold | Potential Application | Reference |
| Antimicrobial Peptides | Development of new anti-infective agents | imist.ma |
| Cell-Penetrating Peptides | Enhanced intracellular delivery | mdpi.com |
| Anticancer Drugs | Targeted cancer therapy | mdpi.com |
| Natural Products | Creation of novel bioactive hybrids | mdpi.com |
Synthesis of Analogues with Varied Side Chains and Heterocyclic Substituents
The synthesis of analogues of this compound with varied side chains and different heterocyclic substituents is a key strategy in drug discovery to explore the structure-activity relationship (SAR). phcog.comnih.gov By systematically modifying the structure of the molecule, it is possible to identify key features responsible for its biological activity and to optimize its properties.
Variations in the side chain of the butanoic acid backbone can influence the steric and electronic properties of the molecule, which in turn can affect its binding to a biological target. mdpi.com For example, introducing different alkyl or aryl groups at the alpha or beta position of the butanoic acid could lead to analogues with altered potency or selectivity.
Replacing the pyrazine ring with other heterocyclic systems is another approach to generate novel analogues. nih.gov Different heterocycles can impart distinct physicochemical properties and may interact differently with biological targets. For example, derivatives containing furan, thiophene, or pyridine (B92270) rings could be synthesized and evaluated for their biological activities. The synthesis of such analogues often requires the development of new synthetic routes or the adaptation of existing methods. mdpi.com
Table 4: Potential Analogues of this compound
| Modification | Example of Analogue | Potential Impact | Reference |
| Varied Side Chain | 3-Amino-3-(pyrazin-2-yl)pentanoic acid | Altered lipophilicity and steric bulk | mdpi.com |
| Different Heterocycle | 3-Amino-3-(pyridin-2-yl)butanoic acid | Modified electronic properties and hydrogen bonding capacity | nih.gov |
| Substituted Pyrazine | 3-Amino-3-(5-methylpyrazin-2-yl)butanoic acid | Enhanced bioactivity | phcog.com |
| Fused Heterocycle | 3-Amino-3-(imidazo[1,2-a]pyrazin-2-yl)butanoic acid | Increased structural complexity and potential for new interactions | nih.gov |
In Vitro Biological Activity and Structure Activity Relationships of 3 Amino 3 Pyrazin 2 Yl Butanoic Acid and Its Derivatives
In Vitro Antimicrobial Activities
Derivatives of pyrazine (B50134), a core component of 3-Amino-3-(pyrazin-2-yl)butanoic acid, have been the subject of extensive research for their antimicrobial properties. These studies explore their efficacy against a wide range of pathogenic microorganisms, including bacteria, fungi, and mycobacteria.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
The antibacterial activity of pyrazine derivatives has been evaluated against various clinically important Gram-positive and Gram-negative bacterial strains. Studies on N-substituted 3-aminopyrazine-2-carboxamides, which are structurally related to the primary compound, have shown that antibacterial efficacy is influenced by the nature of the substituent on the carboxamide moiety. nih.govnih.gov
For instance, antibacterial activity was noted for phenyl and alkyl derivatives, but not for benzyl (B1604629) derivatives. nih.govnih.gov Among the alkyl derivatives, an increase in the length of the carbon side chain was correlated with increased activity against Mycobacterium kansasii and other bacteria. nih.govnih.gov One study found that while N-Pyrazinoyl substituted amino acid derivatives showed generally low antibacterial activity, the best minimum inhibitory concentration (MIC) value recorded was 31.25 µM. nih.gov Another series of compounds, N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, showed that derivatives with a 6-8 carbon alkyl chain possessed the best activity. researchgate.net Specifically, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide was most active against Staphylococcus aureus with a MIC of 7.81 μM and Staphylococcus epidermidis with a MIC of 15.62 μM. researchgate.net
Table 1: Antibacterial Activity of Selected Pyrazine Derivatives
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| N-Pyrazinoyl substituted amino acid derivative (best) | Not specified | 31.25 nih.gov |
| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus aureus | 7.81 researchgate.net |
| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus epidermidis | 15.62 researchgate.net |
Antifungal Spectrum and Potency
The antifungal potential of these compounds has also been investigated. Antifungal activity was observed across various structural subtypes of N-substituted 3-aminopyrazine-2-carboxamides, including benzyl, alkyl, and phenyl derivatives. nih.govnih.gov The primary activity was noted against Trichophyton interdigitale and Candida albicans. nih.govnih.gov
However, in a study focusing on N-Pyrazinoyl substituted amino acids, none of the synthesized compounds demonstrated any significant activity against the tested fungal strains, which included Candida albicans and Aspergillus flavus. nih.gov This suggests that specific structural features are crucial for antifungal potency. Similarly, 3-substituted N-(thiazol-2-yl)pyrazine-2-carboxamides, despite their structural similarities to known fungal enzyme inhibitors, did not exert any notable antifungal activity. nih.gov
Antimycobacterial Activity and Specificity
The most promising antimicrobial activity of pyrazine derivatives has been observed against mycobacteria, the causative agents of tuberculosis and other related diseases. This is significant as the parent drug, Pyrazinamide (B1679903) (PZA), is a first-line treatment for tuberculosis. nih.gov
Several studies have highlighted potent in vitro activity against various mycobacterial strains.
N-Pyrazinoyl Substituted Amino Acids : Several compounds in this series showed high activity against Mycobacterium tuberculosis (Mtb), with higher activity associated with derivatives containing L-amino acids and those with greater lipophilicity. nih.gov
N-substituted 3-aminopyrazine-2-carboxamides : The most active compound against M. tuberculosis H37Rv in this series was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, with a MIC value of 12.5 µg/mL (46 µM). nih.govnih.govresearchgate.net
3-(Phenylcarbamoyl)pyrazine-2-carboxylic Acids : Designed as more lipophilic derivatives of pyrazinoic acid (the active form of PZA), these compounds showed significant antimycobacterial activity. The most potent was 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid, which exhibited a high activity against M. tuberculosis H37Rv with a MIC of 1.56 µg/mL (5 µM). mdpi.com
3-arylaminopyrazine-2,5-dicarbonitriles : In this series, 3-{[3-(trifluoromethyl)phenyl]amino}pyrazine-2,5-dicarbonitrile was identified as the most active against M. tuberculosis H37Rv, with a MIC of 6.25 µmol/L. nih.gov
Conversely, some structural modifications proved detrimental to activity. Replacing a pyridine (B92270) ring with a pyrazine ring in certain piperidinothiosemicarbazone derivatives led to a negligible or complete loss of antimycobacterial potency, with MIC values ranging from 256 to >500 μg/mL. mdpi.com
Table 2: Antimycobacterial Activity of Selected Pyrazine Derivatives Against M. tuberculosis H37Rv
| Compound/Derivative Series | Most Active Compound | MIC |
|---|---|---|
| N-substituted 3-aminopyrazine-2-carboxamides | 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | 12.5 µg/mL (46 µM) nih.govresearchgate.net |
| 3-(Phenylcarbamoyl)pyrazine-2-carboxylic Acids | 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | 1.56 µg/mL (5 µM) mdpi.com |
| 3-arylaminopyrazine-2,5-dicarbonitriles | 3-{[3-(trifluoromethyl)phenyl]amino}pyrazine-2,5-dicarbonitrile | 6.25 µmol/L nih.gov |
| N-alkyl-3-(alkylamino)pyrazine-2-carboxamides | N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | 12.5 µg/mL researchgate.net |
| N-alkyl-3-(alkylamino)pyrazine-2-carboxamides | N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | 12.5 µg/mL researchgate.net |
Enzyme Inhibition Studies of this compound Analogues
Beyond direct antimicrobial action, derivatives of this compound have been investigated as inhibitors of specific microbial enzymes, presenting an alternative mechanism for their therapeutic effects.
Investigation of Enzyme Target Specificity (e.g., Aminopeptidases)
A significant area of investigation has been the inhibition of aminopeptidases, which are crucial for bacterial survival. One prominent target is mycobacterial methionine aminopeptidase (B13392206) 1 (MtMetAP1). nih.gov A study focused on 3-substituted N-(thiazol-2-yl)pyrazine-2-carboxamides identified these compounds as potent inhibitors of the MtMetAP1a isoform. nih.gov High levels of inhibition were observed, particularly when the substituent at the 3-position was a 2-substituted benzamide. nih.gov This highlights the specific structural requirements for effective binding and inhibition of this enzyme target. Aminopeptidase N (APN), a zinc-dependent aminopeptidase, is another related target, though studies have focused more on pyrazoline-based derivatives as inhibitors rather than pyrazine-based ones. nih.govrsc.org
Analysis of Metal Cofactor Influence on Inhibitory Activity
The activity of many enzymes, including aminopeptidases, is dependent on metal cofactors. Consequently, the inhibitory activity of compounds targeting these enzymes can be influenced by the presence of specific metal ions. In the study of MtMetAP1a inhibition by 3-substituted N-(thiazol-2-yl)pyrazine-2-carboxamides, the extent of inhibition was found to be strongly dependent on the metal cofactor used in the assay. nih.gov The highest level of enzyme inhibition was recorded in the presence of Nickel (Ni²⁺). nih.gov This finding suggests that the inhibitors may interact with the enzyme-metal cofactor complex, and the nature of the metal ion plays a critical role in the potency of the inhibition.
In Vitro Cytotoxicity Assessments in Relevant Cell Lines
The cytotoxic potential of various pyrazine derivatives has been investigated across a range of human cancer cell lines. While specific data for this compound is not extensively available, studies on structurally related pyrazine compounds provide insights into their anti-proliferative effects.
Derivatives of pyrazinoic acid (pyrazine-2-carboxylic acid) have demonstrated notable cytotoxic activity. For instance, a series of novel pyrazinoic acid derivatives were evaluated for their effects on lung (A549), breast (MCF-7), and colon (HT-29) cancer cell lines. One of the most potent compounds in this series, designated P16, exhibited significant cytotoxicity with IC50 values of 6.11 µM, 10.64 µM, and 14.92 µM against A549, MCF-7, and HT-29 cells, respectively. scispace.com This compound also showed a degree of selectivity for cancer cells over normal cells, with a selectivity index of 9.02 when tested against the non-tumoral lung cell line MRC5. scispace.com Another study highlighted a different pyrazinoic acid derivative, U10, which showed IC50 values of 8.23 µM against A549 and 8.26 µM against HT-29 cell lines. researchgate.net
Chalcone-pyrazine hybrids have also been assessed for their anticancer properties. Compound 46, a member of this class, showed good activity against the BPH-1 benign prostatic hyperplasia cell line and the MCF-7 breast cancer cell line, with IC50 values of 10.4 µM and 9.1 µM, respectively. mdpi.com Another compound, 48, was most effective against the BEL-7402 liver cancer cell line with an IC50 of 10.74 µM and was found to be non-toxic to normal human umbilical vein endothelial cells (HUVEC-12). mdpi.com
Furthermore, N-substituted 3-aminopyrazine-2-carboxamides have been evaluated. nih.gov Within this series, compound 20, which has a 4-CF3 substitution, displayed moderate cytotoxicity against the HepG2 liver cancer cell line with an IC50 value of 41.4 µM. nih.gov
Other pyrazine derivatives have also shown potent cytotoxic effects. Pyrido[3,4-b]phenazinedione derivatives exhibited significant inhibitory effects on a panel of human tumor cell lines, including A549 (lung), SNU-638 (gastric), Col2 (colon), HT1080 (fibrosarcoma), and HL-60 (leukemia), with IC50 values ranging from 0.12 to 1.26 µM. mdpi.comnih.gov
Table 1: In Vitro Cytotoxicity of Pyrazine Derivatives in Various Cancer Cell Lines
| Compound Class | Compound | Cell Line | IC50 (µM) |
|---|---|---|---|
| Pyrazinoic Acid Derivative | P16 | A549 (Lung) | 6.11 |
| MCF-7 (Breast) | 10.64 | ||
| HT-29 (Colon) | 14.92 | ||
| Pyrazinoic Acid Derivative | U10 | A549 (Lung) | 8.23 |
| HT-29 (Colon) | 8.26 | ||
| Chalcone-Pyrazine Hybrid | 46 | BPH-1 (Prostate) | 10.4 |
| MCF-7 (Breast) | 9.1 | ||
| Chalcone-Pyrazine Hybrid | 48 | BEL-7402 (Liver) | 10.74 |
| 3-Aminopyrazine-2-carboxamide | 20 | HepG2 (Liver) | 41.4 |
| Pyrido[3,4-b]phenazinedione | Derivative Series | Various | 0.12 - 1.26 |
Exploration of Other Potential In Vitro Bioactivities (e.g., Antiviral, Antioxidant)
Beyond cytotoxicity, pyrazine derivatives have been explored for other potential therapeutic applications, including antiviral and antioxidant activities. mdpi.comresearchgate.net
Antiviral Activity: The antiviral potential of pyrazine derivatives has been a subject of interest. For example, derivatives of pyrazine-2-carboxylic acid have been synthesized and tested for their ability to combat viral infections. In one study, amino acid ester derivatives of pyrazine-2-carboxylic acid were investigated for their activity against the influenza A/H1N1 virus. sciforum.net The results indicated that a derivative incorporating a Trp-OMe (tryptophan methyl ester) moiety was capable of suppressing the replication of the pandemic influenza A virus strain in MDCK cell cultures. sciforum.net Other derivatives in the same study, however, did not show antiviral properties against SARS-CoV-2 in Vero-E6 cells. sciforum.net
Another research effort focused on pyrazine-based conjugates as potential antiviral agents against SARS-CoV-2. nih.gov A series of pyrazine-triazole conjugates and pyrazine-benzothiazole conjugates were synthesized and screened. Some of these compounds, particularly the pyrazine-triazole conjugates 5d-g and a pyrazine-benzothiazole conjugate 12i, demonstrated significant potency against the SARS-CoV-2 virus. nih.gov
Antioxidant Activity: Several studies have pointed to the antioxidant capabilities of pyrazine-containing compounds. mdpi.com Cinnamic acid-pyrazine derivatives were synthesized and evaluated for their protective effects against free radical damage in human microvascular endothelial cells (HMEC-2) and human neuroblastoma cells (SH-SY5Y). mdpi.com Certain compounds in this series showed strong protective activity, with EC50 values as low as 3.55 µM in HMEC-2 cells and 3.62 µM in SH-SY5Y cells. mdpi.com
In another study, a novel series of pyrazine-2-carboxylic acid derivatives incorporating piperazine (B1678402) moieties was synthesized and evaluated for antioxidant activity using ABTS and DPPH radical scavenging assays. rjpbcs.com The compound (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) was identified as having good antioxidant activity. rjpbcs.com
Comprehensive Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, thereby guiding the design of more potent and selective derivatives.
For N-substituted 3-aminopyrazine-2-carboxamides, the nature of the substituent on the carboxamide nitrogen plays a significant role in their biological profile. nih.gov It was observed that antibacterial activity was present in phenyl and alkyl derivatives but absent in benzyl derivatives. nih.gov Among the alkyl derivatives, an increase in the length of the carbon side chain was correlated with increased antimycobacterial and antibacterial activity. nih.gov
In a series of imidazo[1,2-a]pyrazine (B1224502) derivatives, the substituents on the imidazopyrazine core were found to be critical for cytotoxic activity. researchgate.net For instance, the combination of a pyrazine ring with a piperonal (B3395001) group appeared to enhance interactions with cancer targets, potentially due to the formation of additional hydrogen bonds. researchgate.net
SAR studies on pyrazinoic acid analogs as potential antimycobacterial agents revealed that substitutions at the 3 and 5 positions of the pyrazine ring with alkylamino groups led to a 5- to 10-fold increase in potency compared to the parent compound, pyrazinoic acid. mdpi.com
For alpha-N-heterocyclic thiosemicarbazone derivatives, substitutions on the thiosemicarbazone moiety and the nature of the heterocyclic ring influenced antitumor activity. A derivative with a substitution at the N(4) position of the thiosemicarbazone combined with a 2-benzoylpyridine (B47108) ring was found to be the most active against K562 leucocythemia and BEL7402 liver cancer cell lines. nih.gov
These studies collectively indicate that modifications to the pyrazine core and its substituents can significantly modulate the cytotoxic, antiviral, and antioxidant activities of these compounds, providing a roadmap for the future design of more effective therapeutic agents.
Computational Chemistry Approaches for 3 Amino 3 Pyrazin 2 Yl Butanoic Acid
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. biointerfaceresearch.com It is widely employed for optimizing molecular geometries and predicting a variety of electronic properties. semanticscholar.org For 3-Amino-3-(pyrazin-2-yl)butanoic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d), can provide a detailed understanding of its fundamental characteristics. biointerfaceresearch.com
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. semanticscholar.org A smaller gap suggests higher reactivity. semanticscholar.org
For this compound, the HOMO is likely to be localized on the electron-rich pyrazine (B50134) ring and the amino group, while the LUMO may be distributed over the pyrazine ring and the carboxylic acid moiety. nanoient.orgnanoient.org The analysis of these orbitals helps in understanding the molecule's behavior in chemical reactions.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: The data in this table is hypothetical and serves as an illustrative example of typical FMO analysis results.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. nanoient.orgnanoient.org By examining the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the intramolecular charge transfer and delocalization of electron density. researchgate.net This analysis provides insights into the stability of the molecule arising from these electronic interactions. nanoient.orgnanoient.org For this compound, NBO analysis can reveal the nature of the bonds and the extent of electron delocalization between the pyrazine ring, the amino group, and the butanoic acid chain.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. nanoient.orgnanoient.orgresearchgate.net The MEP map displays different potential values on the molecular surface using a color spectrum. researchgate.net Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack. researchgate.net In this compound, the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylic acid would be expected to show negative potential, whereas the hydrogen atoms of the amino group and the carboxylic acid would exhibit positive potential. nanoient.orgnanoient.org
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Protein-Ligand Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide a detailed picture of the conformational landscape of this compound, revealing its preferred shapes and flexibility in different environments, such as in aqueous solution. nih.govrsc.org Furthermore, MD simulations are instrumental in studying the interactions between a ligand and a protein. By simulating the dynamic behavior of the ligand-protein complex, it is possible to assess the stability of the binding and identify key interactions that contribute to the binding affinity. nih.gov
Quantum Chemical Calculations for Reactivity, Stability, and Spectroscopic Predictions
Quantum chemical calculations, including DFT, are fundamental for predicting the reactivity and stability of molecules. nih.govmdpi.comnih.gov Various chemical descriptors can be calculated, such as ionization potential, electron affinity, chemical hardness, and electrophilicity index, which provide a quantitative measure of the molecule's reactivity. semanticscholar.org These calculations can also be used to predict spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. biointerfaceresearch.comnanoient.org The comparison of calculated spectra with experimental data can help in the structural confirmation of the synthesized compound. nanoient.orgnanoient.org
Table 2: Hypothetical Quantum Chemical Reactivity Descriptors for this compound
| Descriptor | Value |
| Ionization Potential (I) | 6.5 eV |
| Electron Affinity (A) | 1.2 eV |
| Chemical Hardness (η) | 2.65 eV |
| Electronegativity (χ) | 3.85 eV |
| Electrophilicity Index (ω) | 2.79 eV |
Note: The data in this table is hypothetical and serves as an illustrative example of typical quantum chemical calculation results.
Molecular Docking Studies to Elucidate Binding Modes with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. mdpi.commdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding mechanism of a potential drug molecule. researchgate.netresearchgate.net For this compound, molecular docking studies can be performed to identify potential biological targets and to elucidate its binding mode within the active site of a protein. The results of docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex and can guide the design of more potent analogs. mdpi.commdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling stands as a pivotal computational tool in modern drug discovery and medicinal chemistry. It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For novel compounds like this compound, where extensive biological data may be limited, QSAR can offer valuable predictive insights into their potential therapeutic activities. While direct QSAR studies on this compound are not extensively documented in publicly available literature, the principles of QSAR modeling can be effectively illustrated by examining studies on structurally related pyrazine derivatives.
The fundamental premise of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By quantifying these properties using molecular descriptors, statistical models can be developed to predict the activity of new, untested compounds. These models can significantly streamline the drug development process by prioritizing the synthesis of compounds with a higher probability of desired biological effects.
Application of QSAR to Pyrazine Derivatives
Numerous QSAR studies have been conducted on various classes of pyrazine derivatives to elucidate the structural requirements for a range of biological activities, including their potential as enzyme inhibitors or receptor antagonists. These studies employ a variety of molecular descriptors and statistical methods to build robust and predictive models.
Molecular Descriptors in Pyrazine QSAR Models:
The selection of appropriate molecular descriptors is a critical step in QSAR modeling. For pyrazine-containing compounds, a combination of descriptors is often employed to capture the diverse structural features that influence their biological interactions. These can be broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). For the pyrazine ring, which is an electron-deficient system, these descriptors are crucial in defining its ability to participate in electrostatic interactions or charge-transfer processes with biological targets.
Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, molar volume, and van der Waals surface area are used to model the steric fit of the pyrazine derivative into a receptor's binding pocket. The substitution pattern on the pyrazine ring and the nature of the side chains, such as the amino acid moiety in this compound, are critical determinants of steric influence.
Hydrophobic Descriptors: These quantify the lipophilicity of a compound, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The logarithm of the partition coefficient (logP) is the most commonly used hydrophobic descriptor.
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about the connectivity of atoms and the presence of specific structural features.
Statistical Methods:
The relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable) is established using various statistical techniques. Common methods include:
Multiple Linear Regression (MLR): This method aims to find a linear relationship between the biological activity and a set of molecular descriptors.
Partial Least Squares (PLS): A regression technique that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.
Artificial Neural Networks (ANN): A non-linear modeling technique inspired by the structure of the human brain, capable of capturing complex relationships between structure and activity.
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These are 3D-QSAR techniques that analyze the steric and electrostatic fields surrounding a set of aligned molecules to derive a relationship with their biological activity.
Predictive Biology of Pyrazine Analogs: Research Findings
QSAR studies on pyrazine derivatives have provided valuable insights into the structural features that govern their biological activities. For instance, a study on a series of 8-amino-imidazo[1,5-a]pyrazine derivatives as Bruton's tyrosine kinase (BTK) inhibitors utilized Gaussian and field-based 3D-QSAR models. scienceopen.comjapsonline.com The statistical validity of these models was high, with a predictive correlation coefficient (q²) of 0.67 for the Gaussian model and 0.60 for the field-based model, and conventional correlation coefficients (r²) of 0.93 and 0.92, respectively. scienceopen.comjapsonline.com The contour map analysis from this study highlighted the importance of steric and hydrophobic interactions for the enhanced activity of these compounds. scienceopen.comjapsonline.com
Another QSAR analysis performed on 6-arylpyrazine-2-carboxamides as inhibitors of Trypanosoma brucei indicated a correlation between their inhibitory activity and the presence of an N-sec-butylformamide group and a substituted benzene (B151609) ring. nih.gov This suggests that specific substitutions on the pyrazine core are critical for biological function.
Furthermore, in silico studies on 3-(pyrazin-2-yl)-1H-indazoles as inhibitors of PIM-1 kinase have also been conducted. researchgate.net These types of studies help in identifying key pharmacophoric features and building 3D-QSAR models to predict the anticancer potential of novel pyrazine derivatives. researchgate.net
The table below summarizes the statistical validation parameters from representative QSAR studies on pyrazine derivatives, illustrating the predictive power of these models.
| QSAR Model Type | Target | r² (Coefficient of Determination) | q² (Cross-validated r²) | Reference |
| Gaussian-based 3D-QSAR | Bruton's tyrosine kinase (BTK) | 0.93 | 0.67 | scienceopen.comjapsonline.com |
| Field-based 3D-QSAR | Bruton's tyrosine kinase (BTK) | 0.92 | 0.60 | scienceopen.comjapsonline.com |
| MLR-based QSAR | Trypanosoma brucei | - | - | nih.gov |
Advanced Analytical Techniques for Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D)
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-amino-3-(pyrazin-2-yl)butanoic acid, ¹H and ¹³C NMR would provide direct evidence for its unique structure, while 2D NMR experiments would confirm the connectivity of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule. The pyrazine (B50134) ring protons will appear in the aromatic region, while the protons of the butanoic acid chain will be in the aliphatic region. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR Spectroscopy: The carbon NMR spectrum would display a signal for each of the eight unique carbon atoms in the structure. The chemical shifts would differentiate the sp²-hybridized carbons of the pyrazine ring and the carboxyl group from the sp³-hybridized carbons of the aliphatic chain.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential. A COSY spectrum would reveal proton-proton coupling, for instance, between the CH₂ and CH₃ groups of the butanoic acid backbone. An HSQC spectrum would correlate each proton signal directly to its attached carbon atom, confirming the C-H framework unambiguously.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Multiplicity |
| Pyrazine C3-H | ~8.6 | ~144.0 | Doublet (d) |
| Pyrazine C5-H | ~8.5 | ~143.5 | Doublet (d) |
| Pyrazine C6-H | ~8.4 | ~142.0 | Doublet of Doublets (dd) |
| Carboxylic Acid (-COOH) | ~11-12 (broad) | ~175.0 | Singlet (s) |
| Amino Group (-NH₂) | ~2-4 (broad) | - | Singlet (s) |
| Methylene (-CH₂-) | ~2.7 | ~45.0 | Singlet (s) |
| Methyl (-CH₃) | ~1.6 | ~25.0 | Singlet (s) |
| Quaternary Carbon (C-NH₂) | - | ~55.0 | - |
| Pyrazine C2 | - | ~150.0 | - |
Note: Predicted values are estimates based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions.
Mass Spectrometry (MS and LC-MS/MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides precise information about the molecular weight of a compound and offers insights into its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): Using a technique like electrospray ionization (ESI), HRMS would be used to determine the exact mass of the molecular ion. For this compound (C₈H₁₁N₃O₂), the expected monoisotopic mass is approximately 181.0851 g/mol . An experimental value matching this to within a few parts per million would confirm the molecular formula.
LC-MS/MS: Liquid chromatography-tandem mass spectrometry would involve separating the compound from any impurities and then subjecting the isolated molecular ion to collision-induced dissociation. The resulting fragmentation pattern is a structural fingerprint. Key expected fragmentations would include the loss of the carboxylic acid group (-COOH, 45 Da), loss of the amino group (-NH₂, 16 Da), and cleavage of the pyrazine ring. These specific losses help to piece together the molecular structure.
Predicted Mass Spectrometry Data for this compound
| Analysis | Predicted Value / Observation | Information Gained |
| Molecular Formula | C₈H₁₁N₃O₂ | Elemental Composition |
| Monoisotopic Mass | 181.0851 u | Precise Molecular Weight Confirmation |
| [M+H]⁺ Ion | m/z 182.0924 | Molecular ion observed in positive ESI mode |
| Key Fragments | m/z 136 ([M+H - HCOOH]⁺) m/z 81 (Pyrazinylmethyl cation) | Structural confirmation via characteristic neutral losses and fragments |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like IR and Raman are used to identify the specific functional groups present in a molecule based on how they absorb or scatter light.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. A very broad band from approximately 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid group, overlapping with N-H stretching from the primary amine. A sharp, strong absorption around 1700-1725 cm⁻¹ would confirm the C=O (carbonyl) stretch of the carboxylic acid. C-N and C-H stretches would also be visible.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. It is particularly sensitive to non-polar bonds and symmetric vibrations. The pyrazine ring vibrations would be expected to produce strong signals in the Raman spectrum, typically in the 1300-1600 cm⁻¹ region, providing clear evidence for the aromatic heterocyclic system.
Predicted Vibrational Spectroscopy Data
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 2500-3300 (very broad) | Weak | Stretching |
| N-H (Amine) | 3300-3500 (medium, broad) | Weak | Stretching |
| C-H (Aliphatic) | 2850-3000 (medium) | Strong | Stretching |
| C=O (Carboxylic Acid) | 1700-1725 (strong) | Medium | Stretching |
| C=N, C=C (Pyrazine Ring) | 1400-1600 (medium-strong) | Strong | Ring Stretching |
| N-H (Amine) | 1580-1650 (medium) | Weak | Bending |
X-ray Crystallography for Definitive Solid-State Structure Elucidation
For a definitive, unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard. This technique would require growing a suitable single crystal of this compound. The analysis would provide precise bond lengths, bond angles, and the absolute configuration (chirality) of the stereocenter at the C3 position. Furthermore, it would reveal how the molecules pack together in the crystal lattice, detailing intermolecular interactions such as hydrogen bonding between the carboxylic acid and amino groups.
Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GCxGC)
Chromatography is essential for separating the target compound from reaction byproducts or starting materials and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for purity analysis. Due to the polar amino and carboxylic acid groups, a reverse-phase (e.g., C18) column with an aqueous mobile phase containing an acid modifier (like formic acid or TFA) would likely be used. A pure sample would show a single major peak in the chromatogram. The area of this peak, typically measured with a UV detector (as the pyrazine ring is a chromophore), would be used to quantify purity, often exceeding 95-99% for well-purified compounds.
Gas Chromatography (GC): Direct analysis by GC is generally not feasible for amino acids due to their low volatility and thermal instability. However, after derivatization to mask the polar -NH₂ and -COOH groups (e.g., through silylation or esterification), the resulting volatile derivative could be analyzed by GC for purity assessment or separation from non-polar impurities.
Role of 3 Amino 3 Pyrazin 2 Yl Butanoic Acid As a Synthetic Building Block
Precursor in the Synthesis of Complex Nitrogen-Containing Heterocycles
The structure of 3-amino-3-(pyrazin-2-yl)butanoic acid is well-suited for the synthesis of more complex nitrogen-containing heterocycles, which are prevalent in natural products and pharmaceuticals. frontiersin.org The bifunctional nature of the β-amino acid moiety allows it to participate in cyclization reactions to form a range of heterocyclic systems.
Research on analogous β-amino acids demonstrates their utility in forming fused heterocyclic systems. For instance, compounds like 3-[(2-hydroxyphenyl)amino]butanoic acids have been converted into derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties. researchgate.net This suggests that this compound can similarly be a precursor to a variety of heterocyclic structures. The amino group can be transformed into a hydrazide, which can then undergo condensation with aldehydes or diones to form new rings. researchgate.net The carboxylic acid and amino groups can also be utilized in condensation reactions to build fused ring systems, such as pyridazinones or other azines. mdpi.commdpi.com
The pyrazine (B50134) ring itself is a key structural motif in many biologically active molecules and can be further functionalized. nih.gov The use of amino acids as starting materials for building heterocyclic frameworks is an appealing strategy in medicinal chemistry, providing a direct route to chiral, complex scaffolds. mdpi.com
Table 1: Potential Heterocyclic Systems Derivable from β-Amino Acid Scaffolds
| Precursor Functional Group | Reagent Class | Resulting Heterocycle |
|---|---|---|
| Amine | Dicarbonyl Compounds (e.g., 2,5-hexanedione) | Pyrroles researchgate.net |
| Carboxylic Acid + Amine | Hydrazine Hydrate | Hydrazides researchgate.net |
| Hydrazide Derivative | Aldehydes / Dichloro-naphthoquinone | Hydrazones, Benzo[b]phenoxazines researchgate.net |
Incorporation into Peptidomimetics and Non-Proteinogenic Peptides
This compound is classified as a non-proteinogenic amino acid (NPAA), meaning it is not one of the 20 standard amino acids encoded by the genetic code. The incorporation of NPAAs into peptide chains is a powerful strategy in drug discovery to create peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved pharmacological properties. nih.gov
The inclusion of β-amino acids like this compound into a peptide backbone can confer significant advantages. Peptides constructed from β-amino acids often adopt stable, predictable secondary structures, such as helices and turns. Crucially, they exhibit enhanced resistance to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds between α-amino acids. nih.gov This increased stability leads to a longer biological half-life, a key objective in peptide drug design. nih.gov
Table 2: Advantages of Incorporating Non-Proteinogenic Amino Acids (NPAAs) in Peptides
| Property | Consequence of NPAA Incorporation | Rationale |
|---|---|---|
| Metabolic Stability | Increased resistance to proteolysis | β-amino acid backbone is not a natural substrate for proteases. nih.gov |
| Structural Diversity | Formation of novel secondary structures (e.g., β-peptides) | Constrained conformations can lead to higher binding affinity. researchgate.net |
| Potency & Selectivity | Enhanced interaction with biological targets | Unique side chains (like pyrazine) can form specific binding interactions. |
| Pharmacokinetics | Improved bioavailability and half-life | Resistance to degradation allows for longer circulation time. nih.gov |
Chiral Starting Material in Asymmetric Organic Transformations
Enantiomerically pure amino acids are valuable chiral starting materials, often referred to as part of the "chiral pool," for the synthesis of complex stereochemically-defined molecules. researchgate.net When obtained in a single enantiomeric form, this compound can be used to transfer its stereochemical information to new products in asymmetric transformations.
The general strategy involves using the chiral amino acid to construct a larger molecule, where the existing stereocenter directs the formation of new stereocenters. For example, in the synthesis of the anti-diabetic drug sitagliptin, a key component is the chiral β-amino acid (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, which has been synthesized using natural amino acids like (S)-serine as the chiral source. researchgate.net This illustrates the principle of using one chiral amino acid to build another.
Similarly, chiral this compound could serve as a scaffold in stereoselective synthesis. researchgate.netrsc.org Its functional groups can be manipulated to build new carbon-carbon or carbon-heteroatom bonds, with the reaction proceeding diastereoselectively due to the influence of the pre-existing chiral center. Such methods are crucial for producing single-enantiomer drugs, where often only one enantiomer is biologically active while the other may be inactive or cause unwanted side effects. nih.gov
Table 3: Common Strategies in Asymmetric Synthesis Using Chiral Building Blocks
| Synthetic Strategy | Description | Example Application |
|---|---|---|
| Chiral Pool Synthesis | Using a readily available, enantiopure natural product (like an amino acid) as a starting material. | Synthesis of a complex β-amino acid from (S)-serine. researchgate.net |
| Diastereoselective Alkylation | A chiral molecule is alkylated, and the existing stereocenter directs the approach of the electrophile, favoring one diastereomer. | Synthesis of tailor-made amino acids using chiral Ni(II) complexes. beilstein-journals.org |
| Chiral Auxiliary | A chiral molecule is temporarily attached to an achiral substrate to direct a stereoselective reaction, after which it is removed. | Although not a starting material, this is a related key concept in asymmetric amino acid synthesis. nih.gov |
Contribution to the Development of Novel Pharmaceutical and Agrochemical Agents
The structural components of this compound—the pyrazine ring and the β-amino acid core—are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in bioactive compounds. frontiersin.orgresearchgate.net
Pyrazine derivatives are found in a wide range of pharmaceuticals and agrochemicals. frontiersin.org The pyrazine ring is a bioisostere of other aromatic systems and its nitrogen atoms can act as hydrogen bond acceptors, which is critical for molecular recognition at biological targets. Pyrazinecarboxylic acid derivatives, for example, have been explored for antimicrobial, antiviral, and anticancer properties. ontosight.ai A study focused on anti-tubercular agents identified novel amino acid hydrazides containing a pyrazine-2-carboxamide moiety as promising compounds. mdpi.com
β-Amino acids are key components of numerous therapeutic agents, including the blockbuster anti-diabetic drug sitagliptin. researchgate.net Their incorporation can improve pharmacokinetic profiles and confer unique structural properties. The combination of these two privileged structures in a single, chiral molecule makes this compound a highly promising building block for the discovery of new pharmaceutical and agrochemical agents. nih.govmdpi.com
Table 4: Bioactive Compound Classes Containing Pyrazine or β-Amino Acid Scaffolds
| Scaffold | Class of Agent | Example of Biological Activity |
|---|---|---|
| Pyrazine | Anticancer, Antiviral, Antimicrobial | Diverse, target-specific mechanisms. ontosight.ai |
| Pyrazine | Anti-tubercular Agents | Inhibition of Mycobacterium tuberculosis. mdpi.com |
| β-Amino Acid | DPP-4 Inhibitors | Treatment of Type-2 Diabetes (e.g., Sitagliptin). researchgate.net |
| β-Amino Acid | Antifungal Peptides | Component of natural products like iturin. researchgate.net |
| Fused Heterocycles | Kinase Inhibitors | Anticancer therapy. researchgate.net |
Future Research Perspectives and Directions
Development of More Efficient and Sustainable Synthetic Pathways
The advancement of any chemical entity from a laboratory curiosity to a viable therapeutic candidate hinges on the ability to produce it efficiently, economically, and sustainably. Future research must prioritize the development of novel synthetic routes for 3-Amino-3-(pyrazin-2-yl)butanoic acid that improve upon classical methods.
Conventional strategies for synthesizing β-amino acids can involve multi-step sequences, hazardous reagents, and harsh reaction conditions, which are not ideal for large-scale production. illinois.eduresearchgate.net Future synthetic research should focus on:
Green Chemistry Principles: Employing environmentally benign solvents, reducing waste generation, and utilizing catalysts that can be recycled. Biosynthesis, using enzymes to create β-amino acids, offers a promising and sustainable alternative to traditional chemical methods. researchgate.netnih.gov
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. Recent advances in catalysis, such as palladium-catalyzed aminocarbonylation of alkenes, provide more direct access to β-amino acid derivatives from simple building blocks. illinois.edu
Stereoselective Synthesis: As biological systems are chiral, the stereochemistry of a drug candidate is critical. It is imperative to develop asymmetric synthetic methods that can selectively produce a single desired enantiomer of this compound, as different enantiomers can have vastly different biological activities and toxicities.
Process Optimization: Streamlining multi-step syntheses into one-pot reactions to reduce the need for intermediate purification steps, thereby saving time, resources, and cost.
Rational Design of Derivatives with Tailored Biological Activities
Rational drug design is a cornerstone of modern medicinal chemistry, allowing for the targeted modification of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. mdpi.comnih.gov The structure of this compound offers multiple points for chemical modification to create a library of derivatives for biological screening.
Future research should systematically explore the structure-activity relationship (SAR) by modifying distinct parts of the molecule:
The Pyrazine (B50134) Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the pyrazine ring can modulate the compound's electronic properties, lipophilicity, and ability to form key interactions with biological targets. nih.gov
The Butanoic Acid Chain: Altering the length or rigidity of the carbon backbone can influence how the molecule fits into a target's binding pocket.
This systematic approach will generate crucial data on which molecular features are essential for a desired biological effect, such as antimicrobial or anticancer activity, which are common among pyrazine derivatives. nih.govnih.gov
Below is an interactive table illustrating a hypothetical SAR study for derivatives of this compound against a bacterial target.
| Derivative ID | Modification (R-group on Pyrazine Ring) | MIC (µg/mL) vs. S. aureus | Notes |
| Parent | -H | 128 | Baseline activity |
| DERIV-01 | -Cl | 64 | Halogen substitution improves activity |
| DERIV-02 | -F | 32 | Smaller, more electronegative halogen is superior |
| DERIV-03 | -CH3 | 128 | Small alkyl group offers no improvement |
| DERIV-04 | -OCH3 | >256 | Bulky, electron-donating group is detrimental |
Deeper Mechanistic Investigations of Target Interactions and Biological Responses
To move beyond simply observing a biological effect, it is crucial to understand the underlying mechanism of action. tandfonline.com For this compound and its rationally designed derivatives, a primary goal of future research will be to identify their specific molecular targets and elucidate how interactions with these targets lead to a biological response.
Key research activities in this area should include:
Target Identification: Employing modern techniques to pinpoint the proteins, enzymes, or nucleic acids that the compounds bind to. Methods like affinity chromatography, cellular thermal shift assays (CETSA), and in vitro resistance generation coupled with whole-genome sequencing can successfully identify novel drug targets. nih.govresearchgate.net
Binding Characterization: Once a target is identified, biophysical techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to quantify the binding affinity and thermodynamics of the interaction. This provides detailed insight into the strength and nature of the drug-target complex.
Structural Biology: Determining the three-dimensional structure of the compound bound to its target via X-ray crystallography or cryo-electron microscopy. This provides an atomic-level snapshot of the binding mode, revealing the specific amino acid residues involved and guiding further rounds of rational design. nih.gov
Pathway Analysis: Investigating the downstream cellular effects following target engagement. This involves studying changes in gene expression, protein activity, and metabolic pathways to build a comprehensive picture of the compound's biological impact.
Integration of Advanced Computational Methodologies with Experimental Validation
The synergy between computational and experimental approaches has revolutionized drug discovery, making the process more efficient and cost-effective. jddhs.comresearchgate.net Future research on this compound should fully leverage this integrated paradigm.
Advanced computational tools can accelerate the discovery process in several ways:
Molecular Docking and Virtual Screening: Computer-aided drug design (CADD) can be used to screen large virtual libraries of derivatives against the 3D structure of a known or hypothesized biological target, prioritizing compounds for synthesis that are most likely to bind. frontiersin.orgresearchgate.netspringernature.com
Molecular Dynamics (MD) Simulations: These simulations can model the dynamic behavior of the drug-target complex over time, providing insights into the stability of the interaction and the role of conformational changes.
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structure with biological activity, enabling the prediction of the potency of new, unsynthesized derivatives. jddhs.com
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, helping to identify and eliminate candidates with poor pharmacokinetic profiles early in the process. researchgate.net
Crucially, all computational predictions must be followed by rigorous experimental validation. jddhs.com The iterative cycle of computational design, chemical synthesis, and biological testing is a powerful engine for optimizing lead compounds and accelerating the development of novel therapeutics based on the this compound scaffold.
The following table illustrates how computational predictions could be integrated with experimental results.
| Compound ID | Predicted Binding Energy (kcal/mol) | Experimental IC50 (µM) | Correlation |
| DERIV-05 | -9.8 | 0.5 | Strong |
| DERIV-06 | -9.5 | 1.2 | Good |
| DERIV-07 | -7.2 | 25.0 | Moderate |
| DERIV-08 | -5.1 | >100 | Weak |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 3-Amino-3-(pyrazin-2-yl)butanoic acid, and how can reaction conditions be optimized for yield and stereochemical control?
- Answer : Synthesis typically involves β-amino acid formation strategies, such as Michael addition or enzymatic resolution. For example, β-tyrosine derivatives are synthesized via enzymatic hydroxylation using FAD-dependent monooxygenases, as demonstrated in analogous systems . Optimization may include adjusting pH, temperature, or chiral catalysts to enhance enantiomeric excess (e.g., chiral chromatography validation ).
Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?
- Answer : High-resolution NMR (¹H/¹³C) and LC-MS are essential for confirming molecular structure and purity. X-ray crystallography using software like SHELX can resolve stereochemistry and crystal packing . For chiral validation, circular dichroism (CD) or chiral HPLC (e.g., using columns with β-cyclodextrin phases) are recommended .
Q. How can researchers mitigate solubility challenges during in vitro assays involving this compound?
- Answer : Solubility can be improved using co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes. Buffered solutions (pH 7.4 PBS) or micellar systems (e.g., Tween-80) are also effective. Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation .
Advanced Research Questions
Q. What strategies are effective for studying the metabolic stability of this compound in preclinical models?
- Answer : Use liver microsomes or hepatocyte incubations to assess Phase I/II metabolism. LC-HRMS or radiolabeled tracers (e.g., ¹⁴C) can identify metabolites. For in vivo models, cassette dosing in rodents combined with pharmacokinetic sampling (plasma, urine) provides clearance rates .
Q. How can contradictions in chiral configuration data for derivatives of this compound be resolved?
- Answer : Combine X-ray crystallography (via SHELX refinement ) with vibrational circular dichroism (VCD) for absolute configuration determination. Computational methods (DFT simulations) can validate experimental data .
Q. What in vitro models are suitable for evaluating the bioactivity of this compound against enzyme targets?
- Answer : Use fluorescence polarization assays for binding affinity or enzyme inhibition studies (e.g., NADPH depletion in monooxygenases ). Cell-based models (e.g., HEK293 transfected with target receptors) can assess functional activity .
Q. How can researchers address discrepancies in crystallographic data refinement for this compound?
- Answer : Employ SHELXL for high-resolution refinement, ensuring proper treatment of twinning or disorder. Validate against simulated annealing omit maps and cross-check with spectroscopic data (e.g., IR/Raman) .
Data Analysis and Optimization
Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays involving this compound?
- Answer : Use nonlinear regression (e.g., Hill equation) in software like GraphPad Prism. Bootstrap resampling or Bayesian hierarchical models account for variability in replicate experiments .
Q. How can synthetic byproducts be characterized and minimized during scale-up of this compound?
- Answer : Employ preparative HPLC or flash chromatography for purification. Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progress. Green chemistry principles (e.g., solvent substitution) reduce side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
